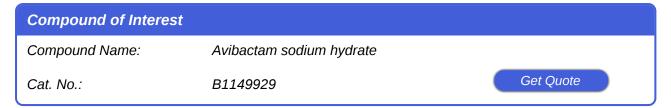


Application Notes and Protocols: Avibactam Sodium Hydrate In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

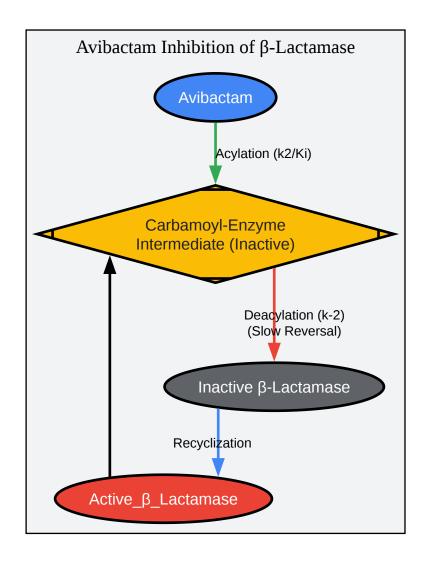
Introduction

Avibactam is a non- β -lactam, β -lactamase inhibitor that restores the in vitro activity of cephalosporins and other β -lactam antibiotics against many clinically significant Gram-negative bacteria.[1][2] Unlike many other β -lactamase inhibitors, avibactam has a unique mechanism of action, acting as a covalent, reversible inhibitor of a broad spectrum of serine β -lactamases, including Ambler class A, class C, and some class D enzymes.[1][3][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of **avibactam sodium hydrate**.

Mechanism of Action

Avibactam inhibits β-lactamase enzymes through a novel, reversible covalent mechanism.[1][4] The process involves the formation of a stable carbamoyl-enzyme intermediate, which inactivates the enzyme. This reaction is reversible, allowing avibactam to be recycled.[4][5]





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Caption: Mechanism of Avibactam Inhibition of β -Lactamase.

Quantitative Data Summary

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Gram-Negative Isolates



Organism	β-Lactamase Profile	Ceftazidime MIC90 (µg/mL)	Ceftazidime- Avibactam MIC90 (µg/mL)
P. aeruginosa	Various	>32	8
Enterobacterales	Carbapenemase- producing	>64	8

Note: Avibactam concentration is fixed at 4 $\mu g/mL.[2][6]$

Table 2: Kinetic Parameters of Avibactam Inhibition

against Various β-Lactamases

Enzyme	Class	k2/Ki (M ⁻¹ s ⁻¹)	t½ (min)
CTX-M-15	Α	1.0 x 10 ⁵	-
KPC-2	Α	-	-
TEM-1	Α	-	16
AmpC (P. aeruginosa)	С	-	-
OXA-10	D	1.1 x 10 ¹	>7200
OXA-48	D	-	-

k2/Ki represents the acylation efficiency. t½ is the half-life for deacylation.[4][7]

Table 3: IC50 Values of Avibactam against Purified β -Lactamases



Enzyme	Class	IC50 (μM)
CTX-M-15	А	0.002
KPC-2	Α	-
TEM-1	Α	-
AmpC (P. aeruginosa)	С	-
P99 (E. cloacae)	С	-
OXA-10	D	-
OXA-23	D	-
OXA-24/40	D	0.54
OXA-48	D	-

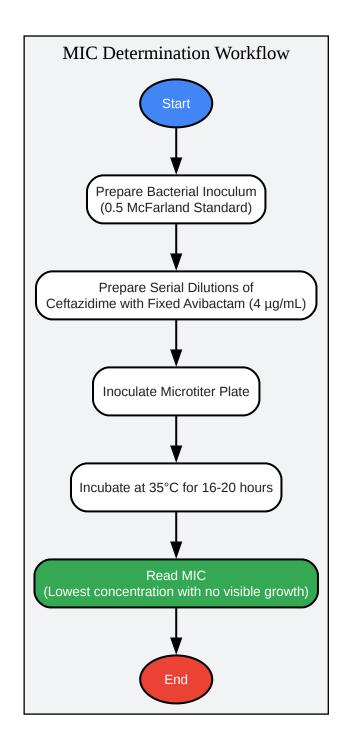
IC50 values were determined after a 60-minute incubation.[8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the minimum concentration of a drug that inhibits the visible growth of a microorganism.





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Caption: Workflow for MIC Determination.

Methodology:

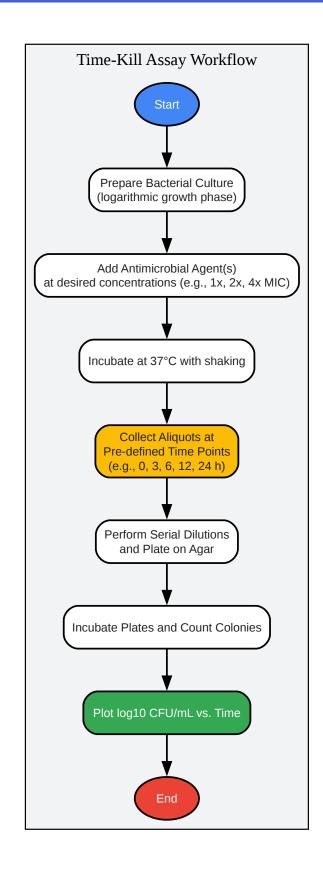


- Preparation of Antimicrobial Solutions: Prepare stock solutions of ceftazidime and avibactam.
 For the assay, create serial two-fold dilutions of ceftazidime in cation-adjusted Mueller-Hinton Broth (CAMHB). Add avibactam to each dilution to achieve a constant final concentration of 4 µg/mL.[2][6]
- Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
 Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵
 CFU/mL in the microtiter plate wells.
- Inoculation: Inoculate a 96-well microtiter plate with the bacterial suspension. Each well should contain the appropriate antibiotic dilution and the bacterial inoculum. Include growth control (no antibiotic) and sterility control (no bacteria) wells.
- Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[9]
- MIC Determination: The MIC is the lowest concentration of ceftazidime in the presence of avibactam that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay evaluates the bactericidal activity of an antimicrobial agent over time.





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Caption: Workflow for Time-Kill Assay.



Methodology:

- Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute the culture in fresh CAMHB to a starting inoculum of approximately 1 x 10⁵ to 1 x 10⁶ CFU/mL.[10][11]
- Drug Exposure: Add ceftazidime-avibactam at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without any antibiotic.
- Incubation and Sampling: Incubate the cultures at 37°C with agitation. At specified time points (e.g., 0, 3, 6, 12, and 24 hours), withdraw aliquots from each culture.[10]
- Viable Cell Count: Perform serial ten-fold dilutions of the collected aliquots in saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.
- Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal activity.[10][12]

Enzyme Inhibition Kinetics (IC50 and Ki Determination)

This protocol is for determining the inhibitory potency of avibactam against purified β -lactamase enzymes.

Methodology:

- Enzyme and Substrate Preparation: Purify the target β-lactamase. Prepare a stock solution of a chromogenic substrate, such as nitrocefin.
- IC50 Determination:
 - In a microtiter plate, add a fixed concentration of the β-lactamase enzyme to wells containing serial dilutions of avibactam.
 - Pre-incubate the enzyme and inhibitor for a defined period (e.g., 60 minutes).[8]
 - Initiate the reaction by adding the nitrocefin substrate.



- Monitor the change in absorbance over time using a spectrophotometer.
- Calculate the initial velocity of the reaction for each inhibitor concentration.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
- Determination of Kinetic Parameters (k2/Ki and k-2):
 - To determine the acylation rate (k2/Ki), monitor the progress of substrate hydrolysis in the presence of various concentrations of avibactam. The observed rate constant (kobs) can be determined by fitting the progress curves to an appropriate equation. A plot of kobs versus avibactam concentration will yield k2/Ki.[13]
 - To determine the deacylation rate (k-2), first acylate the enzyme with an excess of avibactam. Then, rapidly dilute the enzyme-inhibitor complex into a solution containing the substrate and monitor the return of enzymatic activity over time. The rate of return of activity corresponds to k-2.[4]

Conclusion

The in vitro assays described provide a robust framework for characterizing the activity of **avibactam sodium hydrate**. These protocols can be adapted for various research and drug development applications, from initial screening of β -lactamase inhibition to detailed mechanistic studies. Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for generating reproducible and comparable data.[1][14]

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Methodological & Application





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